(Z)-2-methylpent-2-enedioic acid
Description
Properties
CAS No. |
57071-29-1 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(Z)-2-methylpent-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2- |
InChI Key |
JKGHDBJDBRBRNA-RQOWECAXSA-N |
Isomeric SMILES |
C/C(=C/CC(=O)O)/C(=O)O |
Canonical SMILES |
CC(=CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Methyl 2 Pentenedioic Acid and Its Research Precursors/derivatives
De Novo Synthesis Approaches to 2-Methyl-2-pentenedioic Acid
The creation of 2-methyl-2-pentenedioic acid from fundamental chemical precursors involves several synthetic pathways. These methods are foundational in producing the target molecule and its derivatives.
Multi-Step Chemical Conversions from Primary Feedstocks
One documented approach to synthesize derivatives of 2-methyl-2-pentenedioic acid begins with readily available chemical feedstocks. For instance, the synthesis of dimethyl 2-methyl-2-pentenedioate can be achieved through the esterification of 2-methylglutaric acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions. Another multi-step process involves the hydrolysis of 2-methylglutaronitrile (B1199711) to 2-methylglutaric acid, followed by cyclization to form 2-methylglutaric anhydride (B1165640), which then reacts with methanol to yield the diester.
A different synthetic route starts with n-propanal, which undergoes an aldehyde-aldehyde condensation to form 2-methyl-2-pentenal (B83557). google.com This intermediate is then converted to 2-methyl-2-pentene (B165383) aldehyde oxime using hydroxylamine (B1172632). google.com Subsequent dehydration with acetic anhydride yields 2-methyl-2-allyl acetonitrile, which is finally hydrolyzed with sulfuric acid to produce 2-methyl-2-pentenoic acid. google.com
Aldehyde-Aldehyde Condensation and Subsequent Oxidation Pathways
A prominent strategy for synthesizing (E)-2-methyl-2-pentenoic acid involves a two-step process starting from propanal. researchgate.net The first step is a self-condensation of propanal to produce the intermediate, 2-methyl-2-pentanal. researchgate.netresearchgate.net This reaction can be catalyzed by sodium hydroxide (B78521), with a reported yield of 93% for the aldehyde. researchgate.net Alternatively, anion exchange resins have been used as catalysts for this condensation. researchgate.net
The subsequent step involves the oxidation of 2-methyl-2-pentanal to (E)-2-methyl-2-pentenoic acid. researchgate.net A common and efficient oxidant for this transformation is sodium chlorite (B76162) (NaClO2), which can yield up to 85% of the final product. researchgate.net The reaction conditions for this oxidation have been optimized, including the molar ratios of the reactants. researchgate.net Other oxidation systems that have been explored include silver nitrate-sodium hydroxide and air. google.com Another approach utilizes water as a solvent instead of organic solvents, with sodium chlorite as the oxidant, to produce the desired acid. google.com
Targeted Synthesis of 2-Methyl-2-pentenedioic Acid Isomers and Stereoisomers
The synthesis of specific isomers and stereoisomers of 2-methyl-2-pentenedioic acid and its derivatives is crucial for various applications. For example, the trans-isomer of 2-methyl-2-pentenoic acid is noted for its desirable fragrance. google.com
One method to selectively produce the trans-isomer involves the Reppe synthesis. google.com This process uses piperylene, carbon monoxide, and water as raw materials with a noble metal rhodium salt and an organic phosphine (B1218219) ligand as catalysts to create cis-trans isomeric intermediates of 2-methyl-3-pentenoic acid. google.com These intermediates then undergo an isomerization reaction catalyzed by an acid to yield trans-2-methyl-2-pentenoic acid. google.com
The synthesis of fluorinated derivatives has also been explored to investigate the impact of fluorine substitution on the pentanedioic acid moiety. acs.org This includes the synthesis of both racemic and individual stereoisomers of 2-fluoro-4-(phosphonomethyl)pentanedioic acid. acs.org
Catalytic Systems in the Synthesis of 2-Methyl-2-pentenedioic Acid Analogs
Catalytic systems play a vital role in the synthesis of analogs of 2-methyl-2-pentenedioic acid, often enhancing efficiency and selectivity.
A metal-free catalytic system using ammonium (B1175870) iodide as a pre-catalyst and oxone as a terminal oxidant has been developed for the regioselective oxidation of alkenes to aldehydes in aqueous micellar media. researchgate.net In the synthesis of 2-methyl-2-pentenal from propanal, anion exchange resins have been effectively used as catalysts for the self-aldol condensation. researchgate.net
For the synthesis of trans-2-methyl-2-pentenoic acid via the Reppe method, a catalytic system composed of a noble metal rhodium salt and an organic phosphine ligand is employed. google.com Furthermore, the isomerization step in this synthesis is facilitated by an acid catalyst. google.com
Green Chemistry Principles in 2-Methyl-2-pentenedioic Acid Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of 2-methyl-2-pentenedioic acid and its derivatives to create more sustainable and environmentally friendly processes.
One notable example is the use of water as a solvent in the oxidation of 2-methyl-2-pentenals, replacing traditional organic solvents. google.com This approach, coupled with the use of sodium chlorite as an oxidant, offers a greener alternative for the production of 2-methyl-2-pentenoic acid. google.com
The Reppe synthesis method itself aligns with green chemistry principles due to its good atom economy, as it incorporates carbon monoxide and water into the final product. google.com The development of catalytic systems that operate under mild conditions and avoid the use of heavy metals also contributes to more sustainable synthetic routes. researchgate.netacs.org Research into using renewable feedstocks and energy-efficient reaction conditions continues to be a focus in this area. acs.org
Chemical Reactivity and Transformation Pathways of 2 Methyl 2 Pentenedioic Acid
Fundamental Reaction Mechanisms Involving 2-Methyl-2-pentenedioic Acid
2-Methyl-2-pentenedioic acid, also known as 2-methylglutaconic acid, is a dicarboxylic acid that exhibits reactivity at its carboxyl groups and its carbon-carbon double bond. chemspider.comnih.gov Its chemical behavior is influenced by the interplay of these functional groups.
Esterification: Like other carboxylic acids, 2-methyl-2-pentenedioic acid can undergo esterification. ontosight.aiuomustansiriyah.edu.iq This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst to form a diester. ontosight.aichemguide.co.uk For example, the reaction of 2-methyl-2-pentenedioic acid with methanol (B129727) would yield dimethyl 2-methyl-2-pentenedioate. The presence of two carboxyl groups allows for the formation of either a monoester or a diester, depending on the reaction conditions and stoichiometry of the alcohol used.
Hydrolysis: The reverse of esterification, hydrolysis, can also occur. chemguide.co.uk Esters of 2-methyl-2-pentenedioic acid, such as its dimethyl ester, can be hydrolyzed back to the parent dicarboxylic acid and the corresponding alcohol. cymitquimica.com This process can be catalyzed by either an acid or a base. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction, while alkaline hydrolysis is typically irreversible because the carboxylate salt is formed. chemguide.co.uk
Prodrugs based on ester linkages of similar di-acids have been studied, and these esters are often designed to be labile and prone to hydrolysis at physiological pH to release the active drug. nih.gov
Reduction: The carboxyl groups of 2-methyl-2-pentenedioic acid can be reduced to alcohols. However, specific reducing agents and conditions for this particular compound are not extensively detailed in the provided search results. A study on the reduction of In(III) with pentanedioic acid has been conducted, suggesting the potential for metal-catalyzed reductions, though this is not directly about the reduction of the organic acid itself.
Oxidation: The unsaturated bond and the methyl group present in 2-methyl-2-pentenedioic acid make it susceptible to oxidation. A patented production method involves the oxidation of 2-methyl-2-pentenal (B83557) using an oxidant like sodium chlorite (B76162) to synthesize (E)-2-methyl-2-pentenoic acid. researchgate.netgoogle.com While this is for a related compound, it demonstrates that the aldehyde precursor to the carboxylic acid is readily oxidized. Oxidation of the double bond can lead to various products depending on the oxidizing agent and reaction conditions. For instance, vigorous oxidation of alkyl-substituted unsaturated compounds can cleave the double bond.
Substitution reactions can occur at both the carboxyl groups and the unsaturated carbon backbone. The hydroxyl group of the carboxylic acid can be substituted to form various derivatives. For instance, acyl halides or anhydrides can be formed, which are reactive intermediates for further functionalization.
Additionally, electrophilic substitution can occur at the double bond, though specific examples for 2-methyl-2-pentenedioic acid are not detailed in the provided results. The presence of both aromatic and aliphatic features in related molecules allows for diverse reactivity patterns, including electrophilic substitution and addition reactions. evitachem.com
Investigations into the Reactivity of the Pentenedioic Acid Unsaturated Bond
The carbon-carbon double bond in 2-methyl-2-pentenedioic acid is a key site for chemical transformations. One notable reaction is hydrogermylation, where HGeCl3 adds across the double bond. researchgate.net This reaction has been demonstrated with trans-glutaconic acid (2-pentenedioic acid), a closely related compound, to synthesize trichlorogermyl-substituted dicarboxylic acids. researchgate.net
The double bond's presence creates a conjugated system in its esters, which can influence reactivity and stability. cymitquimica.com This conjugation makes the molecule susceptible to addition reactions. cymitquimica.com While not explicitly stated for 2-methyl-2-pentenedioic acid, similar unsaturated systems can undergo polymerization under certain conditions. evitachem.com
Research on Carboxyl Group Transformations and Functionalization
The two carboxyl groups of 2-methyl-2-pentenedioic acid are primary sites for chemical modification. These groups can be converted into a variety of functional derivatives. For example, the reaction with amines can lead to the formation of amides. The functionalization of the pentanedioic acid backbone is a strategy used to tailor properties like solubility, stability, and biological activity in related molecules.
The carboxyl groups can also be involved in decarboxylation reactions, which is the controlled release of carbon dioxide. acs.org This fundamental transformation is crucial in both biological systems and organic synthesis. acs.org While specific decarboxylation studies on 2-methyl-2-pentenedioic acid were not found, it is a potential reaction pathway for dicarboxylic acids under appropriate conditions.
Studies on Photooxidation and Mechanistic Reaction Schemes
Research into the atmospheric chemistry of related compounds provides insight into the potential photooxidation pathways of 2-methyl-2-pentenedioic acid. The photooxidation of farnesene (B8742651), a sesquiterpene, in the presence of NOx has been shown to produce various oxygenated species, including linear dicarboxylic acids. data.govresearchgate.net These studies suggest that in the atmosphere, unsaturated dicarboxylic acids can be formed and subsequently undergo further oxidation.
Mechanistic studies on the photooxidation of farnesene propose that H-atom abstraction and OH addition to the double bonds play a significant role, leading to the formation of unsaturated radicals. data.govresearchgate.net These radicals can then react further to form a variety of oxygenated products. Although pentanedioic acid and methylsuccinic acid have been suggested as potential markers for farnesene secondary organic aerosol (SOA), more research is needed to confirm these pathways. data.gov
The table below summarizes the key reactions and transformations of 2-Methyl-2-pentenedioic acid based on the discussed research findings.
| Reaction Type | Reactants/Conditions | Products | Key Findings | Citation |
| Esterification | Alcohol, Acid Catalyst | Diester | Forms mono- or diesters depending on stoichiometry. | ontosight.aiuomustansiriyah.edu.iqchemguide.co.uk |
| Hydrolysis | Water, Acid or Base Catalyst | Dicarboxylic Acid, Alcohol | Acid-catalyzed is reversible; base-catalyzed is irreversible. | chemguide.co.ukcymitquimica.com |
| Oxidation | Oxidizing Agents (e.g., Sodium Chlorite) | Various oxidation products | The precursor aldehyde is readily oxidized to the carboxylic acid. | researchgate.netgoogle.com |
| Hydrogermylation | HGeCl3 | Trichlorogermyl-substituted dicarboxylic acid | Addition reaction across the C=C double bond. | researchgate.net |
| Photooxidation | Atmospheric Oxidants (e.g., OH radicals), NOx | Oxygenated species, smaller dicarboxylic acids | Potential pathway for atmospheric degradation and SOA formation. | data.govresearchgate.net |
Derivatization and Analog Development for Academic Research Applications
Synthesis of 2-Methyl-2-pentenedioic Acid Ester Derivatives for Research
The synthesis of ester derivatives of 2-methyl-2-pentenedioic acid is a fundamental strategy for modifying its physicochemical properties, such as solubility, and for creating intermediates for more complex molecules. ontosight.aiontosight.ai A common method for preparing these esters is through the esterification of the parent dicarboxylic acid with an alcohol in the presence of an acid catalyst. ontosight.ai
For instance, the dimethyl ester, dimethyl 2-methyl-2-pentenedioate, can be synthesized by reacting 2-methyl-2-pentenedioic acid with methanol (B129727) under acidic conditions. Research has also explored the synthesis of other esters, such as the diethyl ester and those with more complex alcohol moieties, to investigate their potential applications. These esterification reactions are typically governed by equilibrium and often require the removal of water to drive the reaction to completion.
A variety of synthetic approaches have been documented for the preparation of related pentanedioic acid esters, which can be adapted for 2-methyl-2-pentenedioic acid. These methods include:
Direct Esterification: This classic method involves heating the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid.
Anhydride-Mediated Esterification: This two-step process involves the initial formation of 2-methylglutaric anhydride (B1165640), which is then reacted with an alcohol to yield the diester with high purity.
Enzyme-Catalyzed Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been shown to effectively catalyze the hydrolysis of various esters and can also be used for their synthesis under specific conditions, offering a high degree of selectivity. uoa.gr
The table below summarizes key data for a related dimethyl ester, providing an example of the kind of characterization data obtained for these derivatives.
| Property | Value |
| Molecular Formula | C8H12O4 |
| Molar Mass | 172.18 g/mol |
| Boiling Point | 109-110°C at 12 mm Hg (lit.) |
| Density | 1.095 g/mL at 25°C (lit.) |
| Refractive Index | n20/D 1.456 (lit.) |
| Data for Dimethyl 3-methyl-2-pentenedioate. |
Development of Hybrid Molecules and Conjugates as Mechanistic Probes
Hybrid molecules and conjugates incorporating the 2-methyl-2-pentenedioic acid scaffold are being developed as sophisticated tools for probing biological mechanisms. By linking this core structure to other chemical entities, researchers can create molecules with novel functionalities.
An example of this approach is the development of prodrugs to enhance the bioavailability of pharmacologically active compounds. For instance, research has focused on creating prodrugs of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), a potent inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII). nih.gov Due to its high polarity, 2-PMPA has poor oral bioavailability. nih.gov To overcome this, researchers have synthesized prodrugs by masking the acidic functionalities with promoieties like (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL). nih.gov These prodrugs are designed to be more lipophilic, allowing for better absorption, and are then cleaved in the body to release the active drug. nih.gov The synthesis of these complex molecules involves multiple steps, including esterification and phosphonate (B1237965) protection/deprotection strategies. nih.gov
Chiral Resolution and Enantioselective Synthesis of 2-Methyl-2-pentenedioic Acid Derivatives
While 2-methyl-2-pentenedioic acid itself is achiral, the introduction of a substituent at the 4-position or saturation of the double bond can create a chiral center. The synthesis of enantiomerically pure derivatives is of significant interest, particularly in drug development, where different enantiomers can exhibit vastly different biological activities.
Methods for obtaining enantiomerically pure compounds include:
Chiral Resolution: This involves separating a racemic mixture of a chiral derivative into its individual enantiomers. This can be achieved through various techniques, such as crystallization with a chiral resolving agent or chiral chromatography.
Enantioselective Synthesis: This approach aims to directly synthesize a single enantiomer of a chiral derivative. This is often accomplished using chiral catalysts or auxiliaries that control the stereochemistry of the reaction.
Research in the broader field of substituted pentanedioic acids has demonstrated the feasibility of such syntheses. For example, an efficient synthesis of enantiomerically pure 2-methylene glutaric acid 5-tert-butyl ester has been reported, starting from an enantiomerically pure 3-substituted cyclopentene. nih.gov This highlights the potential for developing stereocontrolled syntheses of chiral derivatives of 2-methyl-2-pentenedioic acid for advanced research applications.
Analytical Techniques for Research and Structural Elucidation of 2 Methyl 2 Pentenedioic Acid and Its Derivatives
Spectroscopic Characterization Methods
Spectroscopy is a fundamental tool for elucidating the structural features of 2-Methyl-2-pentenedioic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. For derivatives of 2-Methyl-2-pentenedioic acid, such as 2-Amino-2-methylpentanedioic acid hydrate, ¹H NMR provides characteristic signals that correspond to the different types of protons in the molecule. For instance, peaks around δ 2.5 ppm are indicative of the backbone ethylene (B1197577) protons, while a signal at approximately δ 1.2 ppm suggests the presence of a methyl group. vulcanchem.com In more complex derivatives, like those of 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), both ¹H and ¹³C NMR are employed to confirm the structure, using internal standards like tetramethylsilane (B1202638) (TMS) for calibration. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. For derivatives of 2-Methyl-2-pentenedioic acid, such as its dimethyl ester, Fourier-Transform Infrared (FTIR) spectroscopy can verify the presence of key functional groups. The characteristic absorption bands for carbonyl (C=O) and ester (C-O) groups are of particular interest. Spectra for related compounds like 2-Methyl-2-pentenoic acid and 3-Methyl-2-pentenedioic acid are available in spectral databases and can be used for comparison. spectrabase.comnih.gov Predicted IR spectra for compounds like (E)-2-Methylglutaconic acid, a synonym for a form of 2-Methyl-2-pentenedioic acid, are also available and can aid in structural confirmation. hmdb.ca
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and selective analytical tool.
GC-MS is frequently used for the analysis of volatile derivatives of dicarboxylic acids. researchgate.net For instance, the analysis of the bis(trimethylsilyl) ester of 3-Methyl-2-pentenedioic acid by GC-MS is documented in the NIST WebBook. nist.gov Derivatization is often a necessary step for GC analysis of dicarboxylic acids to increase their volatility and thermal stability. copernicus.org Reagents such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. copernicus.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for analyzing less volatile or thermally labile derivatives. This technique has been employed for the quantification of 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA) in biological matrices like plasma and brain tissue. nih.gov The method involves monitoring specific mass transitions to enhance selectivity and sensitivity. nih.gov LC-MS/MS has also been used in the study of other dicarboxylic acid derivatives, such as 2-methylcitric acid, in biological samples. researchgate.net The development of these methods often involves careful optimization of chromatographic conditions and mass spectrometric parameters. nih.gov
| Technique | Application for 2-Methyl-2-pentenedioic Acid & Derivatives | Key Findings/Observations |
| ¹H NMR | Structural elucidation of derivatives like 2-Amino-2-methylpentanedioic acid hydrate. vulcanchem.com | Confirms the presence of specific proton environments, such as backbone ethylene and methyl groups. vulcanchem.com |
| IR Spectroscopy | Identification of functional groups in derivatives like dimethyl 2-methylglutarate. | Verifies the presence of carbonyl (C=O) and ester (C-O) functional groups. |
| GC-MS | Purity assessment and identification of volatile derivatives. Analysis of derivatized dicarboxylic acids. researchgate.netcopernicus.org | Provides retention indices and fragmentation patterns for identification. Derivatization is often required. copernicus.org |
| LC-MS/MS | Quantification of derivatives like 2-PMPA in biological samples. nih.gov Analysis of non-volatile derivatives. researchgate.net | Offers high sensitivity and selectivity for complex matrices. nih.gov |
Chromatographic Separation and Purity Assessment
Chromatographic methods are indispensable for separating 2-Methyl-2-pentenedioic acid and its derivatives from complex mixtures and for assessing their purity.
Gas Chromatography (GC) and Flame Ionization Detection (FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and cost-effective method for the analysis of dicarboxylic acids. jmb.or.kr This technique is particularly suitable for quantifying reaction intermediates in biotransformation processes. nih.govjmb.or.kr For the analysis of long-chain carboxylic acids, derivatization is a crucial step to improve their volatility for GC analysis. nih.gov GC-FID provides comparable limits of detection to GC-MS in the total ion current mode for many acids. researchgate.netnih.gov The analytical method for measuring 2-methyl-pentanedioic acid in biological samples often involves GC with flame ionization detection. cymitquimica.com
Liquid Chromatography (LC)
Liquid Chromatography (LC) is a versatile technique for the separation of a wide range of compounds, including dicarboxylic acids. nih.gov High-Performance Liquid Chromatography (HPLC) is often used for the purity assessment of non-volatile derivatives. For example, the purity of (Z)-2-Methylglutaconic acid, a synonym for a form of 2-Methyl-2-pentenedioic acid, can be determined by HPLC. sigmaaldrich.comsigmaaldrich.com When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the analysis of complex samples. massbank.jp LC methods have been developed for the analysis of various dicarboxylic acids and their derivatives in diverse matrices.
| Technique | Application for 2-Methyl-2-pentenedioic Acid & Derivatives | Key Findings/Observations |
| GC-FID | Quantification of dicarboxylic acid intermediates in biotransformation. nih.govjmb.or.kr Purity assessment of volatile derivatives. cymitquimica.com | A cost-effective and robust method. jmb.or.kr Derivatization is often necessary. nih.gov |
| LC | Purity assessment of non-volatile derivatives. sigmaaldrich.comsigmaaldrich.com Separation from complex mixtures. | HPLC is a common mode for purity determination. sigmaaldrich.comsigmaaldrich.com |
X-ray Crystallography and Solid-State Structural Analysis
For instance, the structure of 2-(1-methylethylidene)pentanedioic acid, a closely related compound, was successfully determined using X-ray analysis after it was isolated as a natural product. nih.gov This analysis provided definitive proof of its molecular structure. nih.gov Similarly, extensive crystallographic studies have been conducted on other pentanedioic acid derivatives, such as 3-(trichlorogermyl)pentanedioic acid, revealing detailed information about their supramolecular structures and hydrogen bonding patterns in the solid state. researchgate.net
The study of conformational polymorphism in unsaturated dicarboxylic acids also highlights the utility of X-ray diffraction. rsc.org For example, the analysis of octa-trans-2-trans-6-diene-1,8-dioic acid revealed different, nearly isoenergetic molecular conformations in the solid state, with specific unit cell dimensions and space groups determined. rsc.org This demonstrates how X-ray crystallography can distinguish between subtle structural variations.
Illustrative Crystallographic Data for Related Dicarboxylic Acids
The following table provides examples of crystallographic data obtained for various dicarboxylic acids, illustrating the type of information generated from X-ray analysis.
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Octa-trans-2-trans-6-diene-1,8-dioic acid (High-Temp. Form) | Monoclinic | P2₁/c | a = 11.11 Å, b = 4.66 Å, c = 10.45 Å, β = 97.12° | rsc.org |
| 3-(Trichlorogermyl)pentanedioic acid | - | - | Molecules form tapes via O-H···O interactions, assembling into planar sheets through C-H···O interactions. | researchgate.net |
| Adametizine C (A trithiodiketopiperazine derivative) | Orthorhombic | P2₁2₁2₁ | a = 9.16490 Å, b = 11.25800 Å, c = 27.3339 Å, V = 2407.9 ų | frontiersin.org |
| Human Glutamate (B1630785) Carboxypeptidase II (in complex with a pentanedioic acid analog) | - | P 21 21 21 | Resolution: 1.67 Å | rcsb.org |
| Aspartyl/Asparaginyl beta-hydroxylase (in complex with 3-methyl-2-oxoglutarate) | - | P 21 21 21 | Resolution: 1.77 Å | rcsb.org |
Advanced Techniques for Structural Determination in Complex Research Matrices
Identifying and structurally characterizing 2-methyl-2-pentenedioic acid and its derivatives within complex environments, such as atmospheric aerosols or biological samples, requires advanced analytical strategies. These matrices often contain a multitude of compounds, necessitating powerful separation techniques coupled with sensitive and specific detection methods.
One of the primary contexts where derivatives of 2-methyl-2-pentenedioic acid are studied is in atmospheric chemistry. It is recognized as a product of the atmospheric oxidation of terpenes, which are volatile organic compounds emitted by plants. gcwgandhinagar.comhebmu.edu.cn The resulting mixture of oxygenated compounds in secondary organic aerosol (SOA) is incredibly complex. escholarship.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this type of analysis. To make polar compounds like dicarboxylic acids suitable for GC analysis, a derivatization step is often required. osti.gov Silylation, using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach. osti.govnih.gov This process replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte for separation by gas chromatography. The subsequent mass spectrometry analysis provides a fragmentation pattern that serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries or by interpretation of the fragmentation pathways.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a vital tool, particularly for analyzing low-volatility or thermally fragile compounds that are not well-suited for GC-MS. This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (MS/MS). This approach offers high sensitivity and specificity, making it ideal for detecting trace amounts of analytes in complex samples. nih.gov For instance, LC-MS/MS methods have been developed for the analysis of related small organic acids, such as 2-methylcitric acid and methylmalonic acid, in dried blood spots for newborn screening. nih.gov These methods often involve derivatization to enhance ionization efficiency and chromatographic performance. nih.gov
In the context of atmospheric aerosols, researchers use these hyphenated techniques to identify and quantify a wide range of dicarboxylic acids. science.govresearchgate.net The structural elucidation often relies on interpreting the mass spectra obtained. For silylated derivatives of dicarboxylic acids, electron ionization (EI) mass spectra are typically characterized by a molecular ion (M⁺) or a fragment corresponding to the loss of a methyl group ([M-15]⁺). nih.gov Chemical ionization (CI) can provide softer ionization, yielding a prominent protonated molecule ([M+H]⁺), which helps to confirm the molecular weight. nih.gov
Key Analytical Steps for Complex Matrices
| Step | Technique/Method | Purpose | Key Findings/Application | Reference |
| Sample Preparation | Derivatization (Silylation) | Increases volatility and thermal stability of polar analytes for GC analysis. | Enables GC-MS analysis of dicarboxylic acids by converting them to TMS esters. | osti.govnih.gov |
| Separation | Gas Chromatography (GC) | Separates individual volatile compounds from a complex mixture based on their boiling points and interactions with the stationary phase. | Used to separate terpene oxidation products in atmospheric aerosol samples. | escholarship.org |
| Separation | Liquid Chromatography (LC) | Separates compounds in a liquid mobile phase, suitable for non-volatile or thermally labile molecules. | Applied for the analysis of small organic acids in biological fluids. | nih.gov |
| Detection & Identification | Mass Spectrometry (MS) | Provides molecular weight and structural information based on the mass-to-charge ratio of ionized molecules and their fragments. | EI and CI modes offer complementary information for structural confirmation of silylated compounds. | nih.gov |
| Detection & Identification | Tandem Mass Spectrometry (MS/MS) | Increases specificity and sensitivity by selecting a precursor ion and analyzing its fragmentation products. | Improves disease screening performance by reducing false-positives in the analysis of metabolic acids. | nih.gov |
Computational and Theoretical Studies of 2 Methyl 2 Pentenedioic Acid
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules. For 2-Methyl-2-pentenedioic acid, these studies would provide insights into its behavior in different environments, such as in aqueous solution or in the binding pocket of an enzyme.
A typical MD simulation would involve the following steps:
System Setup: A 3D model of 2-Methyl-2-pentenedioic acid would be generated. The molecule would then be placed in a simulation box, often filled with a chosen solvent like water, to mimic physiological conditions.
Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be assigned to describe the potential energy of the system as a function of its atomic coordinates.
Simulation Run: The system's trajectory over time would be calculated by integrating Newton's equations of motion. This simulation would track the positions and velocities of all atoms in the system.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules from first principles. For 2-Methyl-2-pentenedioic acid, these calculations could elucidate its chemical behavior.
Key parameters that would be calculated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: These calculations would reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of chemical reactions.
Reaction Mechanisms: Quantum chemical calculations can be used to model the transition states and energy barriers of potential reactions involving 2-Methyl-2-pentenedioic acid, providing insights into its metabolic pathways or chemical synthesis routes.
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods can predict various spectroscopic properties, which can aid in the experimental identification and characterization of molecules. For 2-Methyl-2-pentenedioic acid, these predictions would be valuable.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Conformational Analysis: By systematically exploring the potential energy surface of the molecule, computational methods can identify its stable conformers and the energy barriers between them. This is crucial for understanding its flexibility and how it might interact with biological targets.
Structure-Activity Relationship (SAR) Modeling for Research Probes and Biological Interactions
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. While specific SAR studies on 2-Methyl-2-pentenedioic acid are not prominent in the literature, the methodologies are well-established.
A hypothetical SAR study on 2-Methyl-2-pentenedioic acid and its derivatives could involve:
Dataset Collection: A series of structurally related compounds with measured biological activity (e.g., enzyme inhibition) would be compiled.
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) would be calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
Such a model could then be used to predict the activity of new, untested derivatives of 2-Methyl-2-pentenedioic acid and to guide the design of more potent research probes or therapeutic agents. Molecular docking simulations could also be employed to predict the binding mode of 2-Methyl-2-pentenedioic acid within the active site of a target protein, further informing SAR.
Applications in Advanced Chemical and Material Science Research Excluding Direct Human Applications
Utilization as Key Building Blocks in Complex Organic Synthesis
2-Methyl-2-pentenedioic acid and its derivatives are recognized as versatile building blocks in the field of organic synthesis, enabling the construction of intricate molecular architectures. The presence of multiple reactive sites—two carboxylic acids and a double bond—allows for a variety of chemical transformations.
Researchers have utilized the saturated analogue, 2-methylpentanedioic acid (also known as 2-methylglutaric acid), as a chiral intermediate in the synthesis of complex molecules. ontosight.ai Its dimethyl ester, for instance, can undergo reactions such as hydrolysis, reduction to corresponding alcohols, and substitution reactions, which allow for the introduction of various functional groups, making it a key component in synthesizing chiral intermediates for pharmaceuticals. The strategic placement of the methyl group introduces steric hindrance and alters the electronic properties compared to unsubstituted glutaric acid, which can be exploited to achieve specific stereochemical outcomes in asymmetric synthesis.
The amino-substituted version, 2-amino-2-methylpentanedioic acid, serves as a valuable chiral building block for creating pharmacologically active analogs of glutamic acid. vulcanchem.com Furthermore, the core pentanedioic acid structure is integral to highly complex molecules, such as 2-({5-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid, demonstrating its utility in assembling sophisticated molecular frameworks with potential bioactive properties. ontosight.ai
The reactivity of the double bond in unsaturated precursors like trans-glutaconic acid (2-pentenedioic acid) and citraconic acid (2-methyl-2-butenedioic acid) has been exploited in hydrogermylation reactions to synthesize trichlorogermyl-substituted dicarboxylic acids, showcasing its role in the development of novel organometallic compounds. researchgate.net These examples underscore the importance of the 2-methyl-pentenedioic acid scaffold in advancing synthetic organic chemistry.
Precursors for Polymer and Advanced Material Synthesis Research
Dicarboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. nih.gov 2-Methyl-2-pentenedioic acid, as a member of this class, is a precursor for creating polymers with tailored properties. The introduction of its methyl group along the polymer backbone can disrupt chain packing and reduce crystallinity, which is a strategy used to modify the mechanical properties of materials. epa.gov
Research has shown that glutaric acid (pentanedioic acid) is a precursor for polyesters and polyamides. epa.gov The dimethyl ester of its methylated counterpart, 2-methylpentanedioic acid, is specifically noted for its use in producing polyester (B1180765) resins. ontosight.ai The general principle involves the polymerization of dicarboxylic acids with diols or diamines to form polyester or polyamide chains, respectively.
A significant area of research is the production of novel polymers from asymmetric diacids. Engineered polyketide synthases (PKSs) have been proposed as a method to produce branched-chain diacids like 2-methylpentanedioic acid. These asymmetric monomers can be used to create novel polyamides and polyesters with unique properties that differ from polymers made from symmetrical, straight-chain diacids like adipic acid. copernicus.org The resulting polymers may exhibit altered thermal properties, solubility, and biodegradability. epa.gov For example, incorporating methyl-branched units into polyesters has been shown to lower their crystallinity and glass transition temperature, leading to materials with increased flexibility and elastomeric properties. epa.gov
The table below summarizes research findings on the use of pentanedioic acid derivatives as polymer precursors.
| Precursor | Polymer Type | Application/Research Focus | Reference |
| Pentanedioic acid (Glutaric acid) | Polyesters, Polyamides | General precursor for condensation polymers. nih.govepa.gov | nih.govepa.gov |
| Dimethyl 2-methylpentanedioate | Polyester Resins | Used as a monomer to improve polymer structure. ontosight.ai | ontosight.ai |
| 2-Methylpentanedioic acid (via PKS) | Novel Polyamides, Novel Polyesters | Creation of polymers with unique properties from asymmetric monomers. copernicus.org | copernicus.org |
| Glutaric acid with 2-methyl-1,3-propanediol | Thermoplastic Elastomers | Synthesis of biodegradable elastomers with reduced crystallinity. epa.gov | epa.gov |
Development of Chemical Probes and Reagents for Mechanistic Biological Research
In the realm of chemical biology, 2-methyl-2-pentenedioic acid and its analogs are instrumental in developing tools to investigate biological processes at a molecular level. These compounds serve as substrates, inhibitors, or structural scaffolds for creating sophisticated probes to study enzyme mechanisms and cellular pathways, without direct therapeutic intent.
For instance, 2-methyl-pentanedioic acid has been utilized as a substrate molecule for conducting kinetic studies on bacterial mutases, which are enzymes that catalyze transfer reactions involving amino acids. vulcanchem.com It also acts as a metabolite that can inhibit the enzyme acetyl-CoA carboxylase, a key player in fatty acid synthesis, making it a useful reagent for studying metabolic pathways. vulcanchem.com
Derivatives of this diacid are central to the design of more complex research tools. A notable example is 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), a potent and selective inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII). ontosight.ai While 2-PMPA itself has been studied for therapeutic potential, its core structure, based on a substituted pentanedioic acid, is fundamental to its inhibitory activity. Prodrugs based on this molecule have been synthesized to study and improve cellular uptake and bioavailability, providing insights into drug delivery mechanisms. ontosight.ai
Furthermore, more elaborate structures built upon the pentanedioic acid framework, such as (2S)-2-{[Hydroxy(4-iodobenzyl)phosphoryl]methyl}pentanedioic acid, are designed as building blocks for biochemical assays and as tools for studying protein-phosphonate interactions, highlighting the development of new biochemical probes. mdpi.com These applications demonstrate the compound's value not as a therapeutic agent itself, but as a crucial reagent for fundamental mechanistic research.
| Compound/Derivative | Research Application | Biological Target/Process | Reference |
| 2-Methyl-pentanedioic acid | Substrate for kinetic studies | Bacterial mutases | vulcanchem.com |
| 2-Methyl-pentanedioic acid | Enzyme inhibitor | Acetyl-CoA carboxylase / Fatty acid synthesis | vulcanchem.com |
| 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA) | Potent enzyme inhibitor | Glutamate carboxypeptidase II (GCPII) | ontosight.ai |
| (2S)-2-{[Hydroxy(4-iodobenzyl)phosphoryl]methyl}pentanedioic acid | Biochemical probe/assay component | Enzymes in phosphate (B84403) metabolism, protein-phosphonate interactions | mdpi.com |
Role in Environmental Chemistry Research (e.g., Atmospheric Oxidation Products)
2-Methyl-2-pentenedioic acid has been identified as a component of atmospheric aerosols, where its presence is linked to the environmental transformation of other chemical species. The oxidation of volatile organic compounds (VOCs), from both biogenic and anthropogenic sources, leads to the formation of less volatile compounds that can condense to form secondary organic aerosol (SOA), a major component of atmospheric particulate matter. mdpi.com
Field studies have directly detected related methyl-substituted dicarboxylic acids in the atmosphere. A study conducted at Cape Corsica identified 3-methyl-2-pentanedioic acid as one of the unsaturated dicarboxylic acids present in aerosol samples, with its formation linked to the oxidation of biogenic precursors. copernicus.org The oxidation of isoprene (B109036), the most abundant biogenic VOC, is a significant source of oxygenated compounds found in SOA. rsc.orgnih.gov Research has shown that isoprene photooxidation leads to the formation of 2-methylglyceric acid and 2-methyltartaric acids. rsc.orgnih.gov These findings establish that methyl-substituted diacids are definitive products of atmospheric chemical processes.
Smog chamber experiments and atmospheric measurements have confirmed the formation of various dicarboxylic acids from the oxidation of VOCs. For example, 2,3-dihydroxypentanedioic acid isomers, which are structurally similar to the target compound, have been tentatively identified in SOA produced from the photooxidation of toluene (B28343), an anthropogenic VOC. mdpi.com The table below lists related dicarboxylic acids that have been identified as atmospheric oxidation products.
| Identified Oxidation Product | Precursor VOC (if known) | Research Context | Reference |
| 3-Methyl-2-pentanedioic acid | Biogenic precursors | Detected in atmospheric aerosol samples in Cape Corsica. copernicus.org | copernicus.org |
| 2-Methyltartaric acids | Isoprene | Identified as a product of isoprene oxidation; classified as a Highly Oxidized Molecule (HOM). rsc.org | rsc.org |
| 2-Methylglyceric acid | Isoprene | Product of isoprene photooxidation under high-NOx conditions. nih.gov | nih.gov |
| 2,3-Dihydroxypentanedioic acid isomers | Toluene | Tentatively identified in SOA from toluene photooxidation. mdpi.com | mdpi.com |
| Malic acid | α-Pinene, Isoprene, Toluene | Detected in SOA from both biogenic and anthropogenic precursors. mdpi.com | mdpi.com |
The study of these compounds helps scientists model the formation and aging of atmospheric aerosols, which have significant impacts on air quality and climate. The presence of 2-methyl-2-pentanedioic acid and its isomers in aerosols serves as a marker for specific atmospheric chemical pathways.
Future Research Directions and Open Questions in 2 Methyl 2 Pentenedioic Acid Research
Exploration of Emerging Synthetic Methodologies
The development of efficient and sustainable methods for synthesizing 2-methyl-2-pentenedioic acid and its derivatives is a key area of future research. While traditional methods exist, emerging strategies offer the potential for improved yields, reduced environmental impact, and greater structural diversity.
One promising approach involves the self-condensation of propanal to form the intermediate 2-methyl-2-pentenal (B83557), which is then oxidized to (E)-2-methyl-2-pentenoic acid using an efficient and cost-effective oxidant like sodium chlorite (B76162). researchgate.net Another method starts with n-propanal and proceeds through a series of steps including aldehyde-aldehyde condensation, reaction with hydroxylamine (B1172632) to form an oxime, dehydration to an allyl acetonitrile, and finally hydrolysis to yield 2-methyl-2-pentenoic acid. google.com This multi-step synthesis is noted for its readily available starting materials and operational simplicity. google.com
Furthermore, green chemistry principles are being applied to the synthesis of related compounds. For instance, a production technique for 2-methyl-2-pentenoic acid utilizes an aldol (B89426) condensation of propanal under alkaline conditions, followed by oxidation of the intermediate in water, thereby replacing traditional organic solvents. google.com This approach offers milder reaction conditions and reduced environmental pollution. google.com
Future research will likely focus on optimizing these and other novel synthetic routes, potentially employing biocatalysis or flow chemistry to further enhance efficiency and sustainability. The development of stereoselective syntheses will also be crucial for investigating the distinct biological activities of different isomers.
Identification of Unexplored Biological Roles and Metabolic Pathways
While some biological activities of 2-methyl-2-pentenedioic acid and its analogs have been identified, a vast landscape of their potential roles in biological systems remains to be explored. For example, 2-methylglutaconic acid, a related compound, is a known biomarker for certain mitochondrial diseases, accumulating in patients due to metabolic defects. ontosight.ai This suggests that 2-methyl-2-pentenedioic acid could also be involved in or serve as a marker for metabolic disorders.
Research has shown that derivatives of pentanedioic acid can possess antimicrobial properties, opening avenues for the development of new antibiotics. Additionally, 2-methyl-pentanedioic acid has been found to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid and cholesterol synthesis, and has demonstrated the ability to inhibit bacterial growth. cymitquimica.com
A significant future direction lies in the investigation of a (2E)-3-methyl-2-pentenedioic acid side chain found in new polyketides isolated from a marine fungus. mdpi.com The introduction of this side chain was observed to dramatically increase the anti-Helicobacter pylori activity of chromone (B188151) derivatives and broaden their antimicrobial spectrum to include Gram-positive bacteria and fungi. mdpi.com This finding highlights the potential for discovering novel therapeutic agents by exploring the biological activities of natural products containing the 2-methyl-2-pentenedioic acid motif.
Future studies should employ metabolomics and proteomics approaches to identify new metabolic pathways involving this compound and to elucidate its mechanism of action in various biological contexts.
Addressing Advanced Analytical Challenges and Method Development
The accurate and sensitive detection and quantification of 2-methyl-2-pentenedioic acid in complex biological matrices are essential for advancing research into its biological roles. While methods like gas chromatography with flame ionization detection have been used, there is a need for more advanced analytical techniques. cymitquimica.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the bioanalysis of related compounds like 2-(phosphonomethyl)-pentanedioic acid (2-PMPA). nih.gov The development of similar high-throughput and sensitive LC-MS/MS methods for 2-methyl-2-pentenedioic acid will be crucial. This may involve optimizing sample preparation techniques, such as protein precipitation, and developing specific selected reaction monitoring (SRM) transitions for accurate quantification. nih.gov
Furthermore, the analysis of dicarboxylic acids can be challenging due to their low detection limits. core.ac.uk Advanced derivatization strategies will be key to enhancing their detection in various analytical platforms.
| Analytical Technique | Application for 2-Methyl-2-pentenedioic Acid Analysis | Potential Advancements |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Development of new derivatization methods for improved volatility and sensitivity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification in biological samples like plasma and brain tissue. nih.gov | Creation of high-throughput methods with enhanced sensitivity and specificity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and elucidation of stereochemistry. | Application of advanced NMR techniques for in-depth structural analysis of derivatives. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verification of functional groups. | Use in combination with other techniques for comprehensive characterization. |
Design and Synthesis of Novel Derivatization Strategies for Academic Probe Development
The design and synthesis of novel derivatives of 2-methyl-2-pentenedioic acid are critical for developing academic probes to investigate its biological targets and mechanisms of action. Derivatization can be used to attach fluorescent tags, affinity labels, or other reporter groups, enabling the visualization and identification of its interactions within cells and organisms.
For instance, derivatization of the carboxylic acid groups can enhance detection in liquid chromatography with electrospray ionization tandem mass spectrometry. researchgate.net Charge-switch derivatization is one such strategy that has been successfully employed for other carboxylic acids. researchgate.net
The synthesis of prodrugs is another important area of derivatization. For example, ester prodrugs of 2-PMPA have been synthesized to enhance its oral bioavailability and brain delivery. nih.govnih.gov Similar strategies could be applied to 2-methyl-2-pentenedioic acid to improve its pharmacokinetic properties for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
